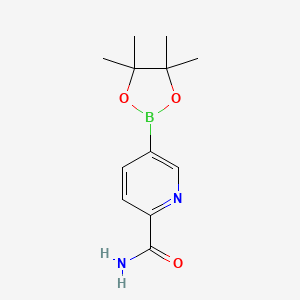

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves two substitution reactions . The structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .Molecular Structure Analysis

The molecular structure of similar compounds is confirmed by techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . More detailed information might be found in the supplementary materials of the referenced papers .Chemical Reactions Analysis

The compound may be used in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a boiling point of 42-43 °C/50 mmHg, a density of 0.882 g/mL at 25 °C, and a refractive index of n20/D 1.396 .Applications De Recherche Scientifique

Synthesis and Characterization :

- Synthesis and characterization of compounds related to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide have been explored. Studies focus on synthesizing derivatives and confirming their structures through spectroscopy and X-ray diffraction techniques (Liao et al., 2022).

Medicinal Chemistry :

- Research on picolinamide derivatives, including those related to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide, has led to the discovery of compounds with high affinity and specificity towards serotoninergic receptors. These compounds are potential candidates for treating neurological disorders (Fiorino et al., 2017).

Boronate Ester Formation :

- Studies have demonstrated the convenience of microwave-assisted synthesis in forming boronate esters, including those related to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide. Such methods facilitate the creation of heteroaryl-substituted compounds (Rheault et al., 2009).

Radioligand Development :

- Development of radioligands for positron emission tomography (PET) imaging, incorporating derivatives of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide, shows potential for brain imaging and evaluating neurological conditions (Kil et al., 2014).

Fluorescence Probes :

- Boronate ester fluorescence probes derived from compounds similar to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide have been synthesized for detecting hydrogen peroxide. These compounds demonstrate significant potential in biological and chemical sensing applications (Lampard et al., 2018).

Antidepressant-like Activity :

- Arylpiperazine derivatives containing isonicotinic and picolinic nuclei, related to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide, have shown antidepressant-like activity in animal models. These findings suggest their potential utility in treating depression, mediated by interaction with serotonin receptors (Kędzierska et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BN2O3/c1-11(2)12(3,4)18-13(17-11)8-5-6-9(10(14)16)15-7-8/h5-7H,1-4H3,(H2,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPJHELKCIKBLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694411 |

Source

|

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1257553-74-4 |

Source

|

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R)-4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one](/img/structure/B571993.png)

![Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylate](/img/structure/B572004.png)

![6-Oxa-1-azaspiro[3.5]nonane](/img/structure/B572006.png)